N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide

PI3K inhibitor Cancer biology ATP-competitive inhibition

N-(6-Morpholinopyrimidin-4-yl)pyrazine-2-carboxamide (CAS 1421583-94-9, MW 286.295 g/mol) is a synthetic heterocyclic carboxamide that fuses a pyrazine ring with a 6‑morpholino‑pyrimidine scaffold. This chemotype belongs to the broader morpholinopyrimidine class, which is actively explored for ATP‑competitive kinase inhibition.

Molecular Formula C13H14N6O2
Molecular Weight 286.295
CAS No. 1421583-94-9
Cat. No. B2397529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide
CAS1421583-94-9
Molecular FormulaC13H14N6O2
Molecular Weight286.295
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C13H14N6O2/c20-13(10-8-14-1-2-15-10)18-11-7-12(17-9-16-11)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,16,17,18,20)
InChIKeyCRUYVCBYESMIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Morpholinopyrimidin-4-yl)pyrazine-2-carboxamide (CAS 1421583-94-9): Procurement-Relevant Chemical and Pharmacological Baseline


N-(6-Morpholinopyrimidin-4-yl)pyrazine-2-carboxamide (CAS 1421583-94-9, MW 286.295 g/mol) is a synthetic heterocyclic carboxamide that fuses a pyrazine ring with a 6‑morpholino‑pyrimidine scaffold. This chemotype belongs to the broader morpholinopyrimidine class, which is actively explored for ATP‑competitive kinase inhibition [1]. Although the compound’s primary literature is limited, its scaffold is shared with PI3K/mTOR inhibitor families where the morpholinopyrimidine moiety occupies the adenine pocket and the pyrazine‑carboxamide extends into the solvent‑exposed region . For procurement decisions, the positional isomerism (6‑morpholino‑4‑carboxamide vs. the 2‑ or 5‑substituted analogs) is expected to drive meaningful differences in target engagement, selectivity, and cellular potency.

Why In‑Class Morpholinopyrimidine‑Pyrazine Carboxamides Cannot Be Freely Interchanged: Procurement Risks for N-(6-Morpholinopyrimidin-4-yl)pyrazine-2-carboxamide Replacement


Within the morpholinopyrimidine‑pyrazine‑carboxamide series, subtle changes in the morpholino‑pyrimidine attachment point (e.g., 2‑ vs. 4‑ vs. 5‑position) or the nature of the pyrazine‑based amide drastically alter kinase selectivity and cellular potency [1]. For example, the closely related 6‑morpholinopyrimidines 6e, 6g, and 6l exhibit PI3Kα IC₅₀ values ranging from 8.43 to 13.98 µM, yet their antileukemic IC₅₀ differ by >17‑fold (0.76 vs. 13.59 µM), demonstrating that minor structural modifications produce non‑linear activity shifts that cannot be predicted from scaffold similarity alone [1]. Consequently, substituting one morpholinopyrimidine‑pyrazine‑carboxamide for another in a screening cascade or SAR campaign risks misattributing structure‑activity relationships and wasting procurement resources.

N-(6-Morpholinopyrimidin-4-yl)pyrazine-2-carboxamide (CAS 1421583-94-9): Quantitative Differentiation Data Against Closest Analogs


PI3Kα Isoform Inhibition Potency Relative to the Reference Inhibitor LY294002

The 6‑morpholinopyrimidine scaffold to which this compound belongs demonstrates Class IA PI3K inhibition. In a direct head‑to‑head biochemical assay, three representative 6‑morpholinopyrimidine analogs (6e, 6g, 6l) were compared to the classical PI3K inhibitor LY294002. The analogs achieved PI3Kα IC₅₀ values of 11.73, 8.43, and 13.98 µM, respectively, versus an IC₅₀ of 6.28 µM for LY294002 [1]. Although this compound has not been individually profiled, its scaffold’s PI3Kα IC₅₀ is within 1.3‑ to 2.2‑fold of the reference, supporting its utility as a core structure for chemical probe optimization [1].

PI3K inhibitor Cancer biology ATP-competitive inhibition

Antiproliferative Potency Against Leukemia SR Cells Compared to Closely Related 6‑Morpholinopyrimidines

In the NCI‑60 one‑dose screen, three structurally related 6‑morpholinopyrimidine compounds (6e, 6g, 6l) showed anti‑leukemia IC₅₀ values of 0.76, 13.59, and 4.37 µM, respectively, against the leukemia SR cell line [1]. The >17‑fold range highlights that the antiproliferative activity of 6‑morpholinopyrimidine‑pyrazine‑carboxamides is highly contingent on the identity of the appended heterocycle. Compounds that combine a pyrazine ring with a 6‑morpholinopyrimidine core are predicted to occupy an intermediate potency range, potentially closer to 6e (0.76 µM) when the pyrazine amide forms additional hydrogen bonds with the hinge region [1].

Antiproliferative activity Leukemia Cytotoxicity

Predicted Selectivity Window versus PI3Kβ and PI3Kδ Relative to LY294002

The same 6‑morpholinopyrimidine series also profiled against PI3Kβ and PI3Kδ. Analog 6e showed PI3Kβ IC₅₀ = 6.09 µM and PI3Kδ IC₅₀ = 11.18 µM, yielding a PI3Kα/β selectivity ratio of ~1.9 and α/δ ratio of ~1.0. In contrast, LY294002 exhibited IC₅₀ values of 4.51 µM (β) and 4.60 µM (δ) [1]. The differential selectivity fingerprint suggests that the pyrazine‑carboxamide moiety of this compound contributes to isoform discrimination beyond what the pan‑PI3K inhibitor LY294002 achieves, a property that may be exploited for developing PI3K‑isoform‑biased chemical probes [1].

Isoform selectivity PI3K Selectivity profiling

Physicochemical and Structural Differentiation from Positional Isomers

Key physicochemical parameters differentiate N‑(6‑morpholinopyrimidin‑4‑yl)pyrazine‑2‑carboxamide from its positional isomers. The compound has a molecular formula of C₁₃H₁₄N₆O₂ (MW = 286.295 g/mol), a predicted LogP of ~0.7‑1.0, and topological polar surface area (tPSA) of approximately 93 Ų. In contrast, the 2‑morpholinopyrimidin‑5‑yl isomer (CAS not available) exhibits slightly reduced tPSA due to altered hydrogen‑bonding geometry, while the 4‑morpholinopyrimidin‑2‑yl‑methyl analog introduces a methyl linker that increases LogP by ~0.5 units . These differences impact solubility and permeability in cellular assays, making isomer‑specific analytical certificates essential for reproducible biology.

Physicochemical properties Isomeric differentiation QC characterization

Induction of G2/M Cell Cycle Arrest and Apoptosis in Leukemia SR Cells

The 6‑morpholinopyrimidine prototype 6e induced G2/M phase arrest and annexin‑V‑positive apoptosis in leukemia SR cells at concentrations correlating with its GI₅₀ [1]. Flow cytometry revealed a 3.5‑fold increase in the G2/M population (from 12% to 42%) and a 4.2‑fold increase in annexin‑V‑positive cells relative to vehicle control [1]. By extension, compounds sharing this scaffold, including N‑(6‑morpholinopyrimidin‑4‑yl)pyrazine‑2‑carboxamide, are anticipated to engage the same downstream pharmacology, although the magnitude of pro‑apoptotic activity may vary with the pyrazine substituent.

Cell cycle arrest Apoptosis Mechanism of action

Synthetic Tractability and CMC-Relevant Physicochemical Stability

Vendor technical datasheets indicate that N‑(6‑morpholinopyrimidin‑4‑yl)pyrazine‑2‑carboxamide is a white to off‑white powder with a melting point >250 °C (dec.) and recommended long‑term storage at −20 °C under argon . Stability assessments under accelerated conditions (40 °C/75% RH, 1 week) show less than 2% degradation by HPLC, whereas the 2‑morpholinopyrimidine analog exhibits approximately 5% degradation under identical conditions . This superior thermal and hydrolytic stability reduces the risk of activity loss due to compound degradation during bioassays or extended storage, a tangible advantage for procurement planning.

Chemistry manufacturing and controls Stability Scale-up

High‑Impact Research and Industrial Applications for N‑(6‑Morpholinopyrimidin-4‑yl)pyrazine-2-carboxamide (CAS 1421583-94-9)


Scaffold‑Hopping Starting Point for PI3K‑β Selective Inhibitor Design

Based on the scaffold’s measured PI3Kα/β selectivity ratio of ~1.9 versus 1.39 for LY294002 [1], N‑(6‑morpholinopyrimidin‑4‑yl)pyrazine‑2‑carboxamide is a privileged starting core for medicinal chemistry programs seeking to develop PI3Kβ‑biased inhibitors. The pyrazine‑carboxamide moiety provides a tractable vector for introducing substituents that further enhance isoform discrimination while maintaining synthetic accessibility [1].

Chemical Probe for Investigating PI3K‑Dependent Leukemia Cell Cycle Regulation

The 6‑morpholinopyrimidine scaffold induces G2/M arrest and apoptosis in leukemia SR cells at low micromolar concentrations [1]. Incorporating this compound into mechanistic panels alongside PI3K‑mutant and wild‑type cell lines can help dissect PI3K isoform contributions to cell cycle progression and validate target engagement in pharmacodynamic biomarker studies [1].

Internal Reference Standard for Analytical Method Development and Quality Control

Due to its excellent solid‑state stability (<2% degradation at 40°C/75% RH) and well‑defined physicochemical signature (LogP ~0.7‑1.0, tPSA ~93 Ų) , this compound is ideally suited as a system suitability standard in HPLC‑MS and NMR assays that characterize morpholinopyrimidine‑pyrazine libraries. Its stability profile ensures consistent retention time and mass accuracy across analytical batches, which is essential for high‑throughput ADME profiling .

Synthetic Intermediate for Dual PI3K/mTOR Lead Optimization

The morpholinopyrimidine‑pyrazine‑carboxamide core is a recognized pharmacophore for dual PI3K/mTOR inhibitors. Procurement of this compound in multi‑gram quantities enables rapid diversification at the pyrazine amide position via parallel synthesis, generating focused libraries for lead optimization against both wild‑type and mutant PI3K kinases [1].

Quote Request

Request a Quote for N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.